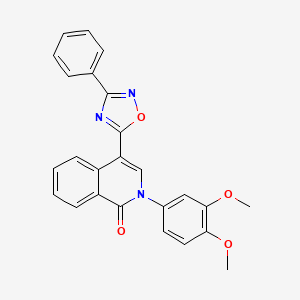

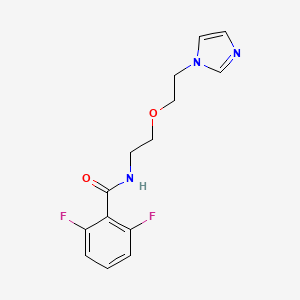

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole-containing compounds often starts from the properly substituted 1,2-phenylendiamine . For example, Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide” are not available in the retrieved literature.Applications De Recherche Scientifique

- Imidazole derivatives have demonstrated antibacterial and antifungal activities. Researchers explore the potential of this compound as a novel antimicrobial agent, especially against drug-resistant strains .

- Imidazoles are known for their anti-inflammatory effects. Investigating the anti-inflammatory activity of this compound could lead to the development of new drugs for inflammatory conditions .

- The imidazole scaffold has been linked to antitumor and anticancer properties. Scientists study its impact on cancer cell lines and tumor growth inhibition .

- Imidazole-containing compounds often exhibit antiviral activity. Researchers explore whether this compound can combat specific viruses or viral infections .

- Imidazole derivatives have shown promise in managing metabolic disorders and diabetes. Investigating their effects on glucose metabolism and insulin sensitivity is crucial .

Antibacterial and Antifungal Agents

Anti-Inflammatory Properties

Antitumor and Anticancer Research

Antiviral Applications

Metabolic Disorders and Diabetes

Neurological and Neurodegenerative Diseases

These applications highlight the versatility and significance of imidazole-based compounds like N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide. Further research and clinical studies will unveil its full therapeutic potential . If you’d like more detailed information on any specific application, feel free to ask! 😊

Orientations Futures

The future directions for “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities shown by imidazole derivatives, there is potential for the development of new drugs that overcome current health challenges .

Mécanisme D'action

Target of Action

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide, also known as 2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide, primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and G-protein coupled receptors (GPCRs), which play crucial roles in regulating various physiological processes such as cell growth, differentiation, and metabolism . By binding to these targets, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide can modulate their activity, leading to therapeutic effects.

Mode of Action

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the target proteins, either activating or inhibiting their function . For instance, when binding to a kinase, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide may inhibit its catalytic activity, preventing the phosphorylation of downstream substrates and thereby modulating signal transduction pathways.

Biochemical Pathways

The biochemical pathways affected by N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide include those involved in cell proliferation, apoptosis, and immune response . By targeting key enzymes and receptors within these pathways, the compound can influence the expression of genes and proteins that regulate cell cycle progression, programmed cell death, and immune cell activation. This modulation can lead to therapeutic outcomes in conditions such as cancer, autoimmune diseases, and inflammatory disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide. For example, the compound may be more stable and effective at physiological pH levels, while extreme pH conditions could lead to its degradation. Similarly, high temperatures might reduce its stability, whereas the presence of certain co-factors or inhibitors could enhance or diminish its activity. Understanding these environmental influences is crucial for optimizing the therapeutic use of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide.

: Synthesis and therapeutic potential of imidazole containing compounds : Recent advances in the synthesis of imidazoles : Imidazole synthesis - Organic Chemistry Portal : Synthesis and therapeutic potential of imidazole containing compounds : Recent advances in the synthesis of imidazoles : Imidazole synthesis - Organic Chemistry Portal

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAVMZCRRANYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2613916.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)

![1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613924.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2613928.png)

![2-(2-fluorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2613931.png)